molecular formula C9H10ClNO3S B1423025 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1311317-50-6

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B1423025
CAS No.: 1311317-50-6
M. Wt: 247.7 g/mol
InChI Key: IMERWYAAWSZQTK-UHFFFAOYSA-N
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Description

“7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide” is a chemical compound with the CAS Number: 1311317-50-6 . It has a molecular weight of 247.7 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C9H10ClNO3S/c1-5-2-6-3-7 (15 (11,12)13)4-8 (10)9 (6)14-5/h3-5H,2H2,1H3, (H2,11,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 247.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acaricide Applications : A compound closely related to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, known as amidoflumet, was studied for its properties as an acaricide. The study focused on the orientations of its molecular chains and their interactions (Kimura & Hourai, 2005).

Pharmacological and Biological Activities

  • Antiproliferative Activities : A series of molecules structurally similar to this compound, specifically 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines (Pawar et al., 2017).
  • Antimicrobial Studies : Research was conducted on novel sulfonamides containing a 4-azidomethyl coumarin moiety, starting from a compound similar to this compound, for their potential antimicrobial properties. This study elucidated the chemical structures and in vitro anti-bacterial and anti-fungal activities of these compounds (Basanagouda et al., 2010).

Synthesis Techniques

  • Novel Synthesis Methods : A novel N-bromo sulfonamide reagent was synthesized and characterized, displaying efficient catalytic properties for certain synthesis reactions. This research provides insights into the synthesis of related compounds like this compound (Khazaei et al., 2014).

Analytical Techniques

  • Impurity Identification in Pharmaceuticals : In a study related to hydrochlorothiazide, a compound structurally related to this compound, advanced analytical techniques like high-pressure liquid chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry were used for impurity analysis. This demonstrates the application of these techniques in analyzing similar compounds (Fang et al., 2001).

Future Directions

Benzofuran compounds, including “7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Properties

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERWYAAWSZQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 2
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 3
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 4
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 5
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

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